3,4-Dichloro-5-fluorobenzenesulfonyl chloride

CAS No.: 1803835-06-4

Cat. No.: VC2762300

Molecular Formula: C6H2Cl3FO2S

Molecular Weight: 263.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803835-06-4 |

|---|---|

| Molecular Formula | C6H2Cl3FO2S |

| Molecular Weight | 263.5 g/mol |

| IUPAC Name | 3,4-dichloro-5-fluorobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C6H2Cl3FO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H |

| Standard InChI Key | MDIHUIHNXWSHAD-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

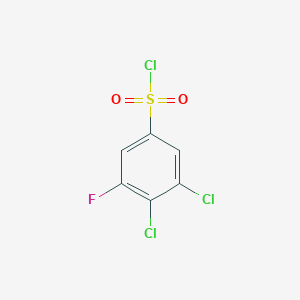

3,4-Dichloro-5-fluorobenzenesulfonyl chloride is characterized by its unique halogen substitution pattern on a benzene ring, combined with a reactive sulfonyl chloride functional group. This compound belongs to the broader class of aryl sulfonyl chlorides, which are widely used as versatile intermediates in organic synthesis due to their electrophilic character and ability to undergo nucleophilic substitution reactions. The molecular structure features three electron-withdrawing halogen atoms that influence the electronic distribution across the aromatic ring, affecting both reactivity and stability of the molecule.

The compound is identified by CAS number 1803835-06-4 and has a molecular weight of 263.5 g/mol, which reflects its halogen-rich composition. Its IUPAC name, 3,4-dichloro-5-fluorobenzenesulfonyl chloride, precisely describes the position of substituents on the benzene ring according to standard nomenclature rules. The molecular formula C₆H₂Cl₃FO₂S indicates that the compound contains six carbon atoms (primarily from the benzene ring), two hydrogen atoms, three chlorine atoms (two attached to the ring and one in the sulfonyl chloride group), one fluorine atom, two oxygen atoms (both in the sulfonyl group), and one sulfur atom.

Standard chemical identifiers such as InChI (InChI=1S/C6H2Cl3FO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H) and InChIKey (MDIHUIHNXWSHAD-UHFFFAOYSA-N) provide unique digital representations of the compound's structure, enabling precise identification in chemical databases and literature. The SMILES notation (C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)Cl) offers another standardized way to represent the compound's structure in a linear text format suitable for computational processing and database searching.

| Property | Value |

|---|---|

| CAS Number | 1803835-06-4 |

| IUPAC Name | 3,4-dichloro-5-fluorobenzenesulfonyl chloride |

| Molecular Formula | C₆H₂Cl₃FO₂S |

| Molecular Weight | 263.5 g/mol |

| Standard InChI | InChI=1S/C6H2Cl3FO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H |

| Standard InChIKey | MDIHUIHNXWSHAD-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)Cl |

| Physical State | Crystalline solid (presumed) |

| Water Reactivity | Hydrolyzes to form sulfonic acid |

Applications in Chemical Research and Industry

3,4-Dichloro-5-fluorobenzenesulfonyl chloride serves as an important intermediate in organic synthesis with diverse applications spanning pharmaceutical development, agrochemical research, and general synthetic methodology. Its utility primarily stems from the reactive sulfonyl chloride group combined with the unique electronic and steric properties conferred by the specific pattern of halogen substitution on the aromatic ring. These characteristics make it valuable for creating complex molecules with tailored properties for specific applications.

Pharmaceutical Applications

In pharmaceutical research and development, 3,4-Dichloro-5-fluorobenzenesulfonyl chloride finds application as a building block for synthesizing potential drug candidates. The compound can be used to introduce the 3,4-dichloro-5-fluorophenyl moiety into larger molecules through various transformations of the sulfonyl chloride group. For example, reaction with amines produces sulfonamides, a class of compounds with well-established pharmaceutical applications including antibacterial, antidiabetic, diuretic, and enzyme inhibitory activities. The specific halogen substitution pattern can influence properties such as lipophilicity, metabolic stability, and receptor binding, potentially enhancing the therapeutic profiles of the resulting drug candidates.

The compound may also be utilized in the synthesis of prodrugs or in the development of covalent inhibitors that target specific biological processes. The reactive nature of the sulfonyl chloride group allows for selective functionalization of nucleophilic sites in biological macromolecules, potentially enabling the creation of targeted therapeutic agents. Additionally, the 3,4-dichloro-5-fluorophenyl group could serve as a distinctive structural motif in structure-activity relationship studies, providing insights into how specific substitution patterns affect biological activity and informing the design of more effective pharmaceutical compounds.

Agrochemical Applications

In agrochemical development, 3,4-Dichloro-5-fluorobenzenesulfonyl chloride represents a valuable precursor for synthesizing crop protection agents such as herbicides, fungicides, and insecticides. The halogenated aromatic structure contributes to important properties like lipophilicity and metabolic stability, which can influence the penetration, translocation, and persistence of the resulting agrochemical products. The specific arrangement of chlorine and fluorine substituents may provide unique binding interactions with target enzymes or receptors in pest organisms, potentially leading to increased efficacy or selectivity.

The sulfonyl chloride functionality offers versatile chemistry for connecting the halogenated aromatic moiety to other structural elements required for agrochemical activity. For example, reaction with appropriate amines can produce sulfonamide-based herbicides that target specific plant enzymes. Similarly, conversion to sulfonate esters or other functional groups can yield compounds with various modes of action against plant pathogens or insect pests. The development of new agrochemicals with improved environmental profiles and reduced non-target effects remains an active area of research where specialized building blocks like 3,4-Dichloro-5-fluorobenzenesulfonyl chloride play an important role.

General Synthetic Applications

Comparative Analysis with Structural Isomers

A comparative analysis of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride with its structural isomers provides valuable insights into how the specific arrangement of substituents affects physical properties, chemical reactivity, and potential applications. Several isomers with the same molecular formula (C₆H₂Cl₃FO₂S) but different substitution patterns exist, including 3,5-dichloro-4-fluorobenzene-1-sulfonyl chloride, 2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride, and 2,5-dichloro-4-fluorobenzene-1-sulfonyl chloride, among others . Each of these compounds possesses unique characteristics determined by the relative positions of the halogen substituents and the sulfonyl chloride group on the benzene ring.

Steric considerations also differ among the isomers, potentially affecting reaction rates and selectivity in synthetic applications. For example, in 3,4-Dichloro-5-fluorobenzenesulfonyl chloride, the fluorine atom is positioned adjacent to the sulfonyl chloride group, which may create different steric effects compared to isomers where a chlorine atom or hydrogen atom occupies this position . These steric factors can influence the approach of nucleophiles to the reactive sulfonyl chloride center, potentially leading to different reactivity profiles and selectivity patterns among the isomers.

Table 2: Comparison of Dichlorofluorobenzenesulfonyl Chloride Isomers

Research Trends and Future Directions

Current research involving 3,4-Dichloro-5-fluorobenzenesulfonyl chloride and related compounds focuses on expanding their applications in pharmaceutical development, agrochemical research, and novel synthetic methodologies. The unique substitution pattern of this compound continues to attract interest from medicinal chemists and agricultural scientists seeking to develop molecules with specific properties and biological activities. Future research directions may include the development of more efficient and selective synthesis methods, exploration of novel applications in materials science, and investigation of specific structure-activity relationships in biological systems.

Advances in Synthetic Methodology

Recent advances in synthetic methodology have created new opportunities for utilizing compounds like 3,4-Dichloro-5-fluorobenzenesulfonyl chloride more efficiently and selectively. Flow chemistry techniques, for example, offer potential advantages for handling moisture-sensitive compounds and controlling exothermic reactions like chlorosulfonation, potentially improving yields and safety profiles. Similarly, developments in catalytic methods may enable more selective functionalization of the aromatic ring or transformation of the sulfonyl chloride group under milder conditions than traditional approaches.

Green chemistry approaches represent another important direction for future research, aiming to reduce the environmental impact of synthesizing and using halogenated sulfonyl chlorides. This may involve the development of alternative synthetic routes that avoid hazardous reagents like chlorosulfonic acid, use more environmentally benign solvents, or improve atom economy. Additionally, improved methods for handling, recycling, or safely disposing of these compounds would contribute to more sustainable chemical practices while maintaining access to their valuable synthetic utility.

Expanding Applications

The applications of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride continue to expand beyond traditional areas of pharmaceutical and agrochemical research. In materials science, sulfonyl chlorides can be used to introduce specific functional groups onto surfaces or polymers, enabling the development of materials with tailored properties such as water repellency, chemical resistance, or biocompatibility. The specific halogen substitution pattern in this compound may confer distinctive properties to materials incorporating this structural motif, opening new avenues for application-specific material design.

In bioconjugation chemistry, sulfonyl chlorides can serve as reagents for selectively modifying proteins or other biomolecules under controlled conditions. The 3,4-dichloro-5-fluorophenyl group introduced through such modifications may serve as a distinctive tag or probe for studying biological systems. Additionally, the electronic properties conferred by this specific halogen substitution pattern may influence protein-ligand interactions or enzymatic activity in ways that could be exploited for developing new research tools or therapeutic approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume